1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a chemical compound characterized by a piperazine ring substituted with a 3-chloro-phenyl group and an ethyl group. This compound is often utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has garnered interest for its potential effects on neurotransmitter activity and its applications in developing therapeutic agents for neurological disorders such as depression and anxiety.
The compound is classified under piperazine derivatives, which are known for their diverse biological activities. Piperazine itself is a cyclic compound containing two nitrogen atoms in a six-membered ring, making it a fundamental structure in many pharmacologically active compounds. The specific compound discussed here is identified by the chemical formula C13H17ClN2·HCl and has the CAS number 1185307-54-3.
The synthesis of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride typically involves a reaction between 3-chloroacetophenone and piperazine. This reaction is conducted under specific conditions that may include the use of solvents such as ethanol or methanol, often requiring a catalyst to enhance the reaction rate.
The molecular structure of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride features a piperazine ring with an ethyl group attached to one nitrogen atom and a 3-chlorophenyl group attached to the other nitrogen atom.
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride primarily relates to its interaction with neurotransmitter systems. It is believed to influence serotonin and dopamine pathways, which are critical in regulating mood and behavior. This interaction may explain its potential therapeutic effects in treating conditions such as depression and anxiety.
Relevant analyses suggest that the compound's stability and solubility make it suitable for various formulations in pharmaceutical applications.
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride has several applications:
Piperazine derivatives are primarily synthesized via ring-closure strategies or N-functionalization of preformed piperazine cores. A prominent method involves reacting diethanolamine with thionyl chloride (SOCl₂) under controlled conditions, yielding N,N'-bis(2-chloroethyl)amine hydrochloride as a key intermediate. Subsequent cyclization with 3-chloroaniline forms the piperazine ring, which is then alkylated at the N4-position using 1-(3-chlorophenyl)ethyl chloride to yield the target compound [1].
Alternative routes exploit Ullmann-Goldberg coupling or Buchwald-Hartwig amination for direct aryl-nitrogen bond formation. For example, nucleophilic substitution between 1-(3-chlorophenyl)ethyl bromide and monoprotected piperazines (e.g., Boc-piperazine) achieves N-alkylation with >85% yield under mild conditions (60°C, K₂CO₃) [2].
Table 1: Comparison of Synthetic Routes
Method | Key Reagents | Yield (%) | Limitations |
---|---|---|---|
Diethanolamine Cyclization | Diethanolamine, SOCl₂, 3-chloroaniline | 82–87 | Requires high-purity intermediates |
N-Alkylation | Boc-piperazine, 1-(3-chlorophenyl)ethyl bromide | 85–92 | Needs deprotection step |
Reductive Amination | Piperazine, 3-chloroacetophenone, NaBH₄ | 75–80 | Stereoselectivity control needed |
Optimization focuses on solvent selection (e.g., xylene for azeotropic water removal) and catalyst design. Recent studies show that replacing traditional HCl catalysis with phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improves yield by 12% while reducing reaction time [5].
Functionalization of the 3-chlorophenyl group relies on transition-metal catalysis. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables the introduction of alkyl/aryl groups at the meta-position before ethylpiperazine attachment. Key to success is preserving the C–Cl bond, which is achieved using bulky phosphine ligands (e.g., XPhos) that suppress undesired dehalogenation [2].
For N-alkylation, base-assisted catalysis proves critical:
Challenges include regioselectivity control when using dihalogenated aromatics. Studies indicate that copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand system directs substitution exclusively at the meta-chloro position (selectivity >98%) [1] [6].
Table 2: Catalytic Systems for Chlorophenyl Alkylation
Catalyst System | Conditions | Selectivity/Yield | Byproducts |
---|---|---|---|
Pd(OAc)₂/XPhos | Toluene, 90°C, K₃PO₄ | 95% yield | Homocoupling (<2%) |
CuI/diamine ligand | DMSO, 110°C | >98% regioselectivity | Dehalogenation (<1%) |
Phase-transfer (Aliquat 336) | H₂O/Toluene, 80°C, KOH | 94% yield | Dialkylation (<3%) |
The chiral center at the 1-phenylethyl moiety necessitates asymmetric synthesis strategies. Two approaches dominate:
Stereochemical analysis follows the Cahn-Ingold-Prelog rules:
Industrial processes face hurdles in maintaining enantiopurity during piperazine coupling. In situ racemization occurs above 60°C, necessitating low-temperature alkylation (0–5°C) in polar aprotic solvents (DMF, acetonitrile) [5].
Scaling piperazine synthesis involves addressing:
Table 3: Industrial Process Optimization
Challenge | Laboratory Solution | Scalable Approach | Outcome |
---|---|---|---|
Over-alkylation | Stepwise alkylant addition | Continuous flow reactor | Impurities <0.3% |
Solvent toxicity | Dichloromethane | 2-Methyl-THF | Recyclability >85% |
Enantiomer separation | Diastereomeric crystallization | Chiral chromatography (preparative) | ee >99.5% |
Salt crystallization | Batch anti-solvent addition | Seeded cascade crystallization | Particle size D90 <50 μm |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: